(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CFI-400945 is a first-in-class, potent, selective, orally active inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication necessary for genomic integrity . This compound has shown significant activity in leukemia cell lines and primary leukemia samples, suggesting its potential as an effective treatment for patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) .
准备方法
The preparation of CFI-400945 involves synthesizing the compound as a fumarate salt form . The synthetic route typically includes the preparation of a 10mM stock in 100% dimethyl sulfoxide (DMSO) and dilution with RPMI 1640 cell growth medium containing 10% fetal bovine serum (FBS) to achieve final concentrations ranging from 50 pM to 15 μM . Industrial production methods for CFI-400945 are not extensively detailed in the available literature.
化学反应分析
CFI-400945 undergoes various chemical reactions, primarily focusing on its role as an inhibitor. It is an ATP-competitive inhibitor with a Ki of 0.26 nM and an IC50 of 2.8 nM . The compound selectively inhibits PLK4, disrupting mitosis and inducing apoptosis . It also inhibits aurora B kinase with an IC50 of 98 nM . The major products formed from these reactions include apoptotic cells and disrupted mitotic processes .
科学研究应用
CFI-400945 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In preclinical studies, it has shown potent in vivo efficacy in hematological malignancies and xenograft models, with activity in cells harboring TP53 mutations . It has been evaluated in clinical trials for its potential to treat relapsed/refractory AML and higher-risk MDS . Additionally, CFI-400945 has demonstrated anti-proliferative activity and enhanced antitumor activity when combined with anti-PD-1 immune checkpoint blockade in murine cancer models .
作用机制
CFI-400945 exerts its effects by selectively inhibiting Polo-like kinase 4 (PLK4), a serine/threonine kinase that regulates centriole duplication . Inhibition of PLK4 disrupts mitosis, leading to genomic instability and apoptosis . This mechanism is particularly effective in cells with overexpressed PLK4, preventing cell division and inhibiting the proliferation of tumor cells .
相似化合物的比较
CFI-400945 is unique in its selective inhibition of PLK4. Similar compounds include centrinone, another PLK4 inhibitor that has shown effectiveness against Ewing’s sarcoma cells . Both CFI-400945 and centrinone induce mitochondrial membrane depolarization, caspase 3/7 activation, and DNA fragmentation, indicating apoptotic cell death . CFI-400945 has demonstrated broader efficacy in various cancer models and is currently undergoing clinical trials .
属性
分子式 |
C33H34N4O3 |
---|---|
分子量 |
534.6 g/mol |
IUPAC 名称 |
(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/t20?,21?,28?,33-/m0/s1 |
InChI 键 |
DADASRPKWOGKCU-ZRQAQQDZSA-N |
手性 SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5C[C@]56C7=C(C=CC(=C7)OC)NC6=O |
规范 SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。